4-[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]piperazine-2-carboxylic acid
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Description
The compound “4-[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]piperazine-2-carboxylic acid” is a complex organic molecule that is a derivative of piperazine . It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is a carboxylic acid group and a phenyl group linked through a tetrazole ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a piperazine ring, a tetrazole ring, and a phenyl ring. The piperazine ring contains two nitrogen atoms, while the tetrazole ring contains four nitrogen atoms and a carbon atom .Safety and Hazards
Future Directions
The future research directions for this compound and its derivatives could involve further exploration of their biological activities and potential applications in pharmaceuticals. Triazole derivatives, for example, have been extensively studied for their diverse biological activities and have found applications in drug discovery .
Properties
IUPAC Name |
4-[1-(4-phenoxyphenyl)tetrazol-5-yl]piperazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c25-17(26)16-12-23(11-10-19-16)18-20-21-22-24(18)13-6-8-15(9-7-13)27-14-4-2-1-3-5-14/h1-9,16,19H,10-12H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVCECUWVILYCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)C2=NN=NN2C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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